

Benzopinacol experimental protocol for photochemical synthesis

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Compound of Interest

Compound Name: **Benzopinacol**

Cat. No.: **B1666686**

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Application Note: Photochemical Synthesis of Benzopinacol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzopinacol is a key intermediate in organic synthesis, notable for its role in demonstrating fundamental photochemical reaction mechanisms, such as the photoreduction of benzophenone, and in the classic pinacol rearrangement.^[1] This application note provides a detailed experimental protocol for the synthesis of **benzopinacol** via a photochemical free-radical reaction. The synthesis involves the ultraviolet (UV) light-induced reduction of benzophenone in the presence of a hydrogen donor, 2-propanol (isopropyl alcohol).^{[2][3]} The reaction is initiated by the absorption of UV photons, typically from sunlight, which excites benzophenone to a diradical triplet state.^{[2][4][5][6]} This excited molecule then abstracts a hydrogen atom from 2-propanol, leading to the formation of two diphenyl ketyl radicals which subsequently dimerize to form the stable **benzopinacol** product.^{[2][4]} This method is often highlighted in green chemistry as it utilizes sunlight as a clean energy source and a safer solvent like isopropanol.^{[3][7]}

Experimental Protocols

This section details the methodology for the photochemical synthesis of **benzopinacol**. The protocol is based on established procedures and can be scaled as needed.[4][8][9]

Materials and Reagents

Material/Reagent	Formula	Molar Mass (g/mol)	Notes
Benzophenone	C ₁₃ H ₁₀ O	182.22	Reagent grade, preferably recrystallized from ethanol.[9]
2-Propanol (IPA)	C ₃ H ₈ O	60.10	Acts as both solvent and hydrogen donor. [10]
Glacial Acetic Acid	CH ₃ COOH	60.05	A single drop is used to prevent alkaline cleavage of the product.[9][11]

Equipment

- Round-bottom flask or large test tube[2][8]
- Stopper (cork or septum)[8]
- Parafilm or wire to secure the stopper[4][12]
- Beaker
- Warm water bath
- Büchner funnel and filter flask for vacuum filtration[8][12]
- Watch glass
- Melting point apparatus

Experimental Procedure: Synthesis of Benzopinacol

- Dissolution of Benzophenone: In a 100 mL round-bottom flask, dissolve 5 g of benzophenone in approximately 50 mL of 2-propanol. Gentle warming in a warm water bath can aid dissolution.[5][8]
- Addition of Acetic Acid: After the benzophenone has completely dissolved, add one drop of glacial acetic acid to the solution. This is crucial to neutralize any potential alkali from the glassware, which could otherwise catalyze the decomposition of the **benzopinacol** product. [9][11]
- Reaction Vessel Preparation: Fill the flask to the neck with additional 2-propanol to minimize the amount of trapped air (oxygen).[4][6] Tightly seal the flask with a stopper and secure it with parafilm or wire.[4][12] Invert the flask several times to ensure thorough mixing.[4]
- Photochemical Reaction: Place the sealed flask in a location where it will be exposed to direct sunlight for an extended period.[8][9] The reaction time is dependent on the intensity of the sunlight and typically ranges from several days to a week.[2][4][8][9] The formation of colorless crystals of **benzopinacol** indicates the progression of the reaction.[9][13]
- Isolation of Product: Once the crystal formation appears to have ceased, cool the reaction mixture in an ice bath to maximize the precipitation of the product.[6] Collect the **benzopinacol** crystals by vacuum filtration using a Büchner funnel.[8][9]
- Purification and Drying: Wash the collected crystals with a small amount of cold 2-propanol to remove any unreacted benzophenone and other impurities.[8][9] Allow the crystals to air dry on a watch glass.[4][8]
- Characterization: Determine the mass of the dried product to calculate the percentage yield. Measure the melting point of the crystals. The literature melting point for **benzopinacol** is in the range of 182-191°C.[2][9][10] Note that the compound may decompose near its melting point, causing variability in the observed value depending on the rate of heating.[9]

Data Presentation

The following tables summarize quantitative data from various reported experimental runs.

Table 1: Reactant Quantities and Reported Yields

Benzophenone (g)	2-Propanol (mL)	Reported Yield (%)	Reference
2.0	~10-20	40	[2]
5.0	~35-50	Not specified	[5][8]
150	850	93-95	[9]
0.5	Not specified	88.09	[10]

Table 2: Physical and Spectroscopic Data for Benzopinacol

Property	Value	Reference
Appearance	White crystalline solid	[1]
Melting Point	185-190°C	[2][9]
Melting Point (β -form)	182°C	[14]
UV Absorbance (in IPA)	$\lambda = 310, 330, 350, 360$ nm	[2]
IR Spectrum (cm^{-1})	~ 3431 (O-H stretch), 3087-2937 (C-H stretch), 1597 (C=C stretch), 1086 (C-O stretch)	[12]

Mandatory Visualization Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the photochemical reaction mechanism and the general experimental workflow for the synthesis of **benzopinacol**.

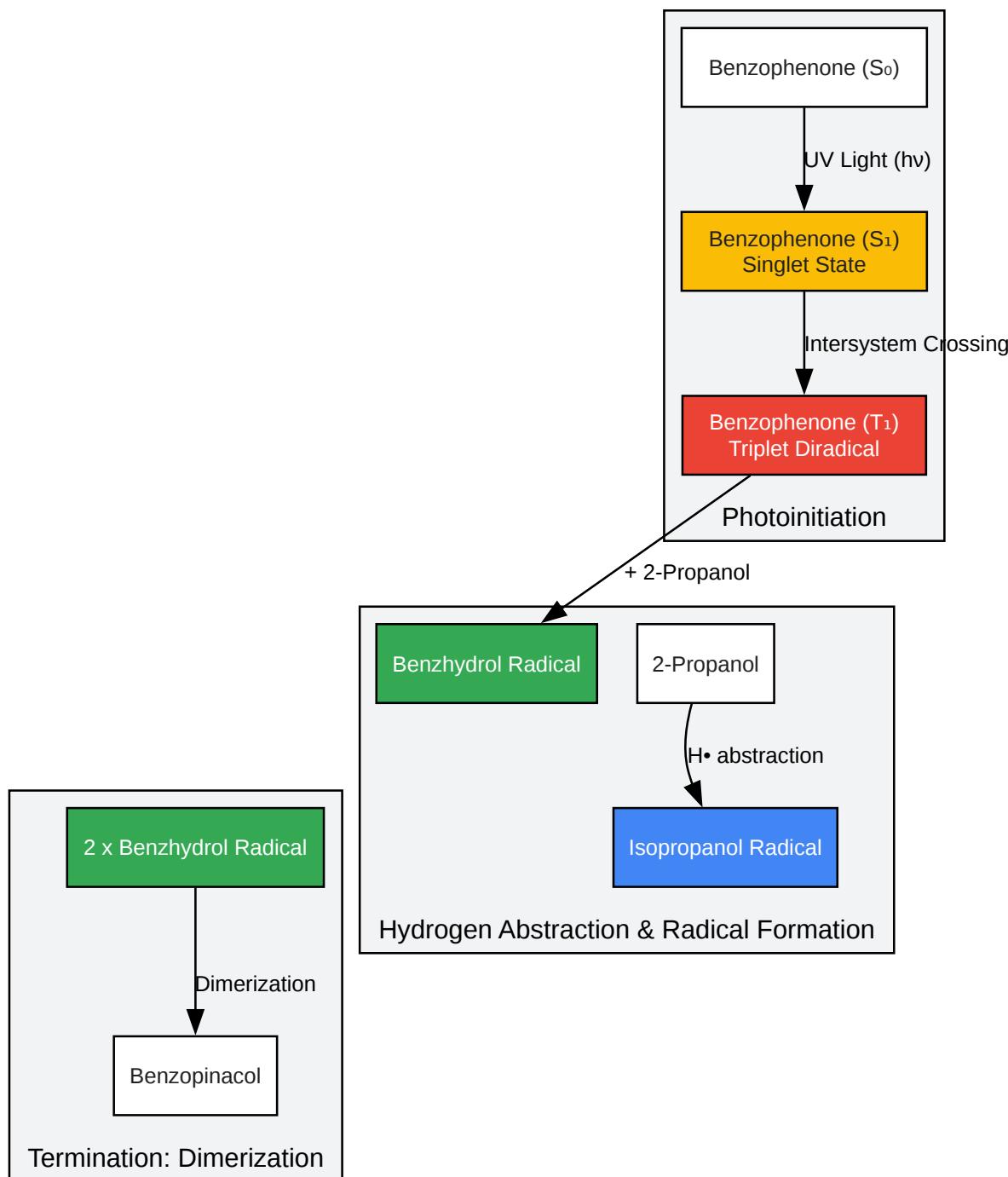


Figure 1: Photochemical Synthesis of Benzopinacol - Reaction Mechanism

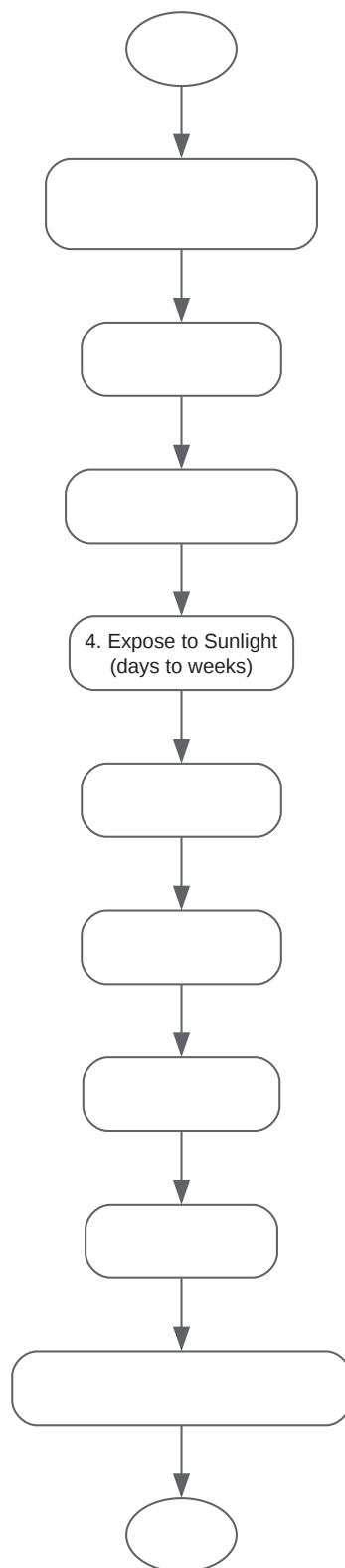


Figure 2: Experimental Workflow for Benzopinacol Synthesis

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